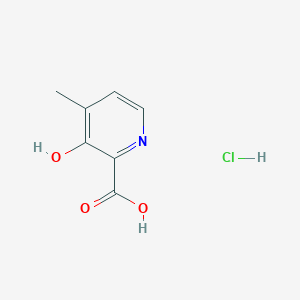

![molecular formula C13H13NO3 B2928571 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1909336-08-8](/img/structure/B2928571.png)

2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1909336-08-8 . It has a molecular weight of 231.25 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of research. A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres has been described . This approach involves intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones . The process is catalyzed by SmI2 and works for a wide range of electron-deficient alkenes and substituted BCB ketones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO3/c15-11(10-4-2-1-3-5-10)14-8-9-6-13(14,7-9)12(16)17/h1-5,9H,6-8H2,(H,16,17) .

Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Synthesis and Structural Analysis

Synthesis Techniques : The compound is synthesized through processes such as imination and reductive cyclization. The precursors used in these syntheses include compounds like 3-(chloromethyl)cyclobutanone and 3-oxocyclobutane carboxylic acid (Stevens & Kimpe, 1996).

Structural Rearrangements : 2-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene undergoes a stereospecific rearrangement under acidic conditions, forming complex structures like 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This highlights the compound's reactivity and potential for forming diverse derivatives (Kobayashi et al., 1992).

Crystallographic Studies : X-ray diffraction analysis has been used to establish the structures of reaction products involving 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives, providing insight into their molecular configurations (Samet et al., 1999).

Chemical Reactions and Derivatives

Production of Derivatives : This compound is a precursor in the synthesis of various derivatives, including those with halogen groups, showcasing its versatility in organic synthesis (Avenoza et al., 2002).

Cycloaddition Reactions : It participates in 1,3-dipolar cycloaddition reactions, forming complex azabicyclohexanes. Such reactions are fundamental in synthetic chemistry for creating novel compounds with potential biological activities (Uchida, 1979).

Formation of Chiral Derivatives : The compound is used in the synthesis of chiral bicyclic azetidine derivatives, which are significant in the development of asymmetric synthesis methods (Barrett et al., 2002).

Potential Applications in Drug Development

Antimalarial Activities : Derivatives of this compound have been evaluated for their antimalarial activities, indicating its potential in medicinal chemistry (Ningsanont et al., 2003).

Inhibitory Effects in Biochemical Processes : Some derivatives have shown inhibitory effects on ethylene biosynthesis in plant tissues, suggesting their use in agricultural chemistry (Switzer et al., 1989).

Nicotinic Acetylcholine Receptor Ligands : The compound's derivatives are explored as potential nicotinic acetylcholine receptor ligands, relevant for neurological research (Malpass et al., 2003).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-11(10-4-2-1-3-5-10)14-8-9-6-13(14,7-9)12(16)17/h1-5,9H,6-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYOJLXLGJTEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(N(C2)C(=O)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2928488.png)

![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)

![3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2928492.png)

![(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2928495.png)

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)

![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)

![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)

![5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2928505.png)

![2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928507.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2928510.png)